molecular formula Na4O4Si B082537 Sodium orthosilicate CAS No. 13472-30-5

Sodium orthosilicate

Cat. No.: B082537
CAS No.: 13472-30-5
M. Wt: 184.04 g/mol
InChI Key: POWFTOSLLWLEBN-UHFFFAOYSA-N
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Description

Sodium orthosilicate is an inorganic compound with the chemical formula Na₄SiO₄. It is one of the sodium silicates, specifically an orthosilicate, and is formally a salt of the unstable orthosilicic acid (H₄SiO₄). This compound appears as a white powder and is known for its high melting point of 1,018°C .

Mechanism of Action

Target of Action

Sodium orthosilicate (Na4SiO4) is a chemical compound that is one of the sodium silicates, specifically an orthosilicate . It is formally a salt of the unstable orthosilicic acid (H4SiO4) . The primary targets of this compound are oil fields and metal surfaces .

Mode of Action

This compound has been considered as an interfacial tension reducing additive in the waterflooding of oil fields for enhanced oil extraction . In laboratory settings, it was found to be more effective than sodium hydroxide for some types of oil . Additionally, this compound has been found to stabilize ferrate films as an anticorrosion treatment of iron and steel surfaces .

Biochemical Pathways

The exact biological roles of silicon, the main component of this compound, remain unknown . Silicon has already been associated with bone mineralization, collagen synthesis, skin, hair and nails health, atherosclerosis, alzheimer disease, immune system enhancement, and with some other disorders or pharmacological effects .

Pharmacokinetics

It is known that ortho-silicic acid, a major form of bioavailable silicon for both humans and animals, is released by this compound . This release occurs in contact with water and physiological fluids .

Result of Action

The result of this compound’s action is the reduction of interfacial tension in oil fields, leading to enhanced oil extraction . It also stabilizes ferrate films, providing an anticorrosion treatment for iron and steel surfaces .

Action Environment

The action of this compound is influenced by the environment in which it is used. For example, in oil fields, the effectiveness of this compound may depend on the type of oil and the specific conditions of the field . Similarly, the effectiveness of this compound as an anticorrosion treatment may depend on the specific properties of the metal surface and the surrounding environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium orthosilicate can be synthesized by melting quartz sand with sodium carbonate at high temperatures. The reaction typically occurs at around 1,300°C, resulting in the formation of sodium silicate, which can then be processed to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by fusing sodium carbonate with silica sand. The mixture is heated in a furnace until it melts and reacts to form sodium silicate. This product is then cooled, ground, and dissolved in water to form a solution, which is further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium orthosilicate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acids: this compound reacts with acids to form silicic acid and the corresponding sodium salt.

    Bases: It can react with strong bases like sodium hydroxide to form more complex silicates.

Major Products Formed:

    Silicic Acid: Formed during hydrolysis.

    Sodium Hydroxide: Formed during hydrolysis.

    Sodium Salts: Formed during reactions with acids.

Scientific Research Applications

Sodium orthosilicate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison:

    Sodium Orthosilicate vs. Sodium Metasilicate: this compound has a higher silicon to oxygen ratio, making it more reactive in certain chemical processes.

    This compound vs. Sodium Pyrosilicate: this compound has a simpler anion structure compared to the polymeric structure of sodium pyrosilicate, which affects its solubility and reactivity.

This compound’s unique properties, such as its high reactivity and ability to stabilize ferrate films, make it distinct from other sodium silicates .

Properties

IUPAC Name

tetrasodium;silicate
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InChI

InChI=1S/4Na.O4Si/c;;;;1-5(2,3)4/q4*+1;-4
Source PubChem
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InChI Key

POWFTOSLLWLEBN-UHFFFAOYSA-N
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Canonical SMILES

[O-][Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
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Molecular Formula

Na4SiO4, Na4O4Si
Record name SODIUM ORTHOSILICATE
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Related CAS

1344-09-8 (Parent)
Record name Sodium orthosilicate
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DSSTOX Substance ID

DTXSID6065501
Record name Silicic acid (H4SiO4), sodium salt (1:4)
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Molecular Weight

184.04 g/mol
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Physical Description

Sodium orthosilicate appears as a white flaky solid. Strongly irritates skin, eyes, and mucous membranes. Used as a cleaning agent., White powder; [Strem Chemicals MSDS]
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Record name Tetrasodium orthosilicate
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CAS No.

none, 13472-30-5
Record name SODIUM ORTHOSILICATE
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Record name Sodium orthosilicate
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Record name Silicic acid (H4SiO4), sodium salt (1:4)
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Record name Silicic acid (H4SiO4), sodium salt (1:4)
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Record name Tetrasodium orthosilicate
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Record name SODIUM ORTHOSILICATE
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Synthesis routes and methods I

Procedure details

Oxygen cleaning agent according to the invention was made as follows: a highly concentrated sodium silicate solution was prepared by reacting 45.4 kilograms of 99.9% silicic acid with 93.0 kilograms of 50% sodium hydroxide solution at 104.4° C. to 126.7° C. This temperature was maintained for four hours under reflux conditions not allowing the temperature to exceed 126.7° C. This material was then quenched with 68.0 kilograms of ASTM D1193 Type 1 demineralized water. Two hundred and twenty five grams of this 44% active polysilicate anion sodium silicate solution was mixed with one liter of ASTM D1193 Type 1 demineralized water to obtain a silicon dioxide:disodium oxide mole ratio of 1.83, a polysilicate anion concentration of 9.5% by weight and a pH of 12.4. This solution was then heated to 82.2° C. for two hours and filtered in steps through 50 micron, 10 micron and 3 micron filters. The solution was allowed to cool to room temperature, and five grams of 99.9% sodium molybdate was added as a corrosion inhibitor. Then 15 grams of 48 to 50% fluoroboric acid was added as an additional corrosion inhibitor reducing the pH to 11.93 and forming in situ sodium fluoroborate.
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Synthesis routes and methods II

Procedure details

In another embodiment of the present invention for the production of zeolite X, zeolite A or combinations thereof, the present invention achieves its objectives by dissolving sand in a sodium hydroxide solution at a pressure of at least 100 psig heated to a temperature of at least 130° C. to produce a sodium silicate solution having a silica to sodium oxide molar ratio of between 2.4:1 and 2.8:1, activating the sodium silicate thus formed with alumina, forming a sodium aluminate solution, adding the sodium aluminate solution to the sodium silicate solution so that all of the sodium aluminate solution is added within 30 seconds to form a reaction mixture comprising a sodium silicate mother liquor and an amorphous sodium alumino silicate pigment having, in total, a certain composition, heating the mixture to a temperature of from 80° to 120° C., reacting the mixture at a temperature of from 80° to 120° C., then recovering the zeolite produced. Preferably the sodium silicate solution has a silica to sodium oxide molar ratio of about 2.4:1. The sodium silicate is activated with from 50 to 2000 ppm alumina at a temperature of from 15° to 100° C. for at least 10 minutes, preferably with from 400 to 600 ppm alumina at room temperature, most preferably with about 600 ppm alumina. Both the sodium silicate solution and the sodium aluminate solution are heated to a temperature of between 80° to 120° C., preferably 90° C., prior to the addition of the sodium aluminate to the sodium silicate. The reaction mixture is reacted at a temperature of from 80° to 120° C. until a zeolite is formed, preferably at a temperature of from 80° to 100° C., most preferably at a temperature of about 100° C. The sodium silicate mother liquor may be recycled as a source of sodium silicate solution.
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Synthesis routes and methods III

Procedure details

Heimann (U.S.D. Pat. No. 2,316,241 dated Apr. 13, 1943) uses a gel that contains more water than the gels used in this invention. The patentee uses concentrated hydrochloric acid (the commercial product generally has 36% HCl) diluted with an equal volume of water, yielding approximately 18% acid. He neutralizes this with 40° Baume waterglass solution (37% sodium silicate) which is also diluted with an equal volume of water, resulting in an approximately 18.5% sodium silicate solution. The ingredients for the gel preparation used in a specific embodiment of the present invention are 41.5% sulfuric acid and 29% sodium silicate. The resulting reaction mixture of the present invention has approximately half the amount of water compared with Heimann's mixture. Those skilled in the art know that this difference in concentration causes the solidification of a gel to take approximately ten times longer for the more dilute system. This is the reason Hiemann makes his gel by one of three methods. (1) Precipitation with ammonia, or (2) by letting the mixture stand for several days or (3) by heating the mixture to 90 or 100 degrees C. The gel used in the present invention gelatinizes in 30 to 60 minutes. (Data for this difference of gelation time are given in "The chemistry of silica" by Ralph K. Iler, John Wiley & Sons, 1979, page 368). The differences in the character of gels is given by Heimann in his patent. On page one, left side line 53, he mentions that the stabilizing effect of his product "cannot be attained when employing an ordinary silica gel prepared with an acid". The gel of this invention is an ordinary silica gel prepared with acid.
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18.5%

Synthesis routes and methods IV

Procedure details

One mol of sodium silicate pentahydrate, one mol of methyl allyl chloride, one mol of tetraethylenepentamine and 300% by weight of water, percentage based on weight of the reactants, are mixed; 1.5 mols of dihalohydrin are slowly added while agitating and keeping the temperature below 70° C. for 10 to 60 minutes thereby producing a water soluble resinous product and sodium silicate. This aqueous solution may be diluted with water and used as an adhesive and to improve wet strangth. The paper is cured by heating the paper to 80° to 120° C. for 10 to 60 minutes.
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sodium silicate pentahydrate
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Synthesis routes and methods V

Procedure details

An aqueous solution (c-2) of silica particles was prepared in accordance the paragraphs [0012] to [0031] of the description of JP 06-16414 A. To be specific, sodium water glass JIS No. 3 was dissolved in an aqueous sodium nitrate solution, thereby producing an aqueous sodium silicate solution. The aqueous sodium silicate solution was passed through a hydrogen-type cation exchange resin column, a hydroxyl group-type anion exchange resin column, and again, the hydrogen-type cation exchange resin column in the stated order. Thereafter, an aqueous sodium hydroxide solution was added, thereby obtaining an aqueous silicic acid solution. Subsequently, the aqueous silicic acid solution in an amount equivalent to 20% was subjected to vacuum distillation for removing evaporated water, and simultaneously, the remaining aqueous silicic acid solution was continuously and gradually supplied for successively performing the vacuum distillation, thereby producing a colloidal silica sol. The colloidal silica sol was passed through a hydrogen-type cation exchange resin column, a hydroxyl group-type anion exchange resin column, and again, the hydrogen-type cation exchange resin column in the stated order. Immediately thereafter, a special grade aqueous ammonia was added, thereby obtaining an aqueous silica sol (c-2) in which the pH was 9, the average particle diameter was 4 nm, and the concentration of each of various metal oxides was lower than 500 ppm (reactive functional group: silanol group; proportion: 100 mol %).
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Q & A

Q1: What is the molecular formula and weight of sodium orthosilicate?

A1: this compound has the molecular formula Na₄SiO₄ and a molecular weight of 184.04 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: While specific spectroscopic data is limited in the provided research, this compound can be characterized using techniques like X-ray diffraction (XRD) to analyze its crystalline structure [, ] and Raman spectroscopy to identify characteristic vibrational modes [].

Q3: How does the stability of this compound vary with temperature?

A3: this compound exhibits thermal stability, decomposing at high temperatures. [, ]. Research suggests its use in high-temperature applications like electrical steel bonding where it remains effective even after prolonged exposure to temperatures between 600°C and 800°C [].

Q4: How does this compound interact with acidic solutions?

A4: this compound reacts with acids, forming silicic acid and the corresponding sodium salt. [] This reactivity makes it suitable for specific applications like neutralizing acidic environments.

Q5: Does this compound exhibit any catalytic activity?

A5: Research indicates that this compound can act as a catalyst in certain reactions. For instance, it promotes the generation of β-dicalcium silicate (β-C2S) from calcium silicate hydrate (C-S-H) at low temperatures [].

Q6: What is the role of this compound in CO2 capture?

A6: this compound demonstrates potential for CO2 capture, with a maximum capacity reaching up to 19.2 wt% []. The addition of alkali carbonates further enhances its CO2 capture performance, particularly at low temperatures, due to the formation of pyrocarbonate (C2O52-) [, ].

Q7: How is this compound utilized in enhanced oil recovery?

A7: this compound is used as an alkaline agent in enhanced oil recovery techniques like alkaline flooding [, , , , , ]. It helps mobilize trapped oil by reducing interfacial tension between oil and water [, , ], altering rock wettability [], and potentially contributing to oil swelling [].

Q8: How does the efficiency of this compound in EOR compare to other alkalis?

A8: Studies comparing this compound to sodium hydroxide in EOR show that dilute solutions of this compound can recover significantly higher amounts of residual oil from Berea sandstone cores []. This enhanced performance is attributed to factors like greater tolerance to hardness ions, improved surface activity at the oil/water interface, and more favorable coalescence behavior [].

Q9: Are there any challenges associated with using this compound in EOR?

A9: One challenge is the formation of emulsions [, ]. While emulsions can be beneficial for mobilizing oil, overly stable emulsions can hinder oil bank formation and reduce recovery efficiency []. The presence of acidic resins in crude oil can further complicate emulsion behavior [].

Q10: What is the potential role of this compound in Alzheimer's disease research?

A10: Research suggests that this compound might be able to reverse the beta-sheet conformation of amyloid-beta (Aβ) peptides induced by aluminum, a potential contributing factor to Alzheimer's disease [, ]. This reversal is attributed to the strong binding affinity of silicate ions for aluminum [].

Q11: Has this compound shown any effects on cell growth and proliferation?

A11: In vitro studies using human cell lines (fibroblasts, endothelial cells, and osteoblasts) have shown that this compound, especially when combined with concentrated growth factors (CGF), can stimulate cell growth, proliferation, and metabolic activity [, ]. These findings suggest its potential for tissue regeneration applications.

Q12: How is this compound used in the synthesis of materials?

A12: this compound serves as a precursor in the synthesis of various materials. It is used in the preparation of thermally stable flexible and elastic silicates [] and in the synthesis of mullite powders through the geopolymer technique []. Additionally, it plays a role in the production of forsterite powders [].

Q13: How does this compound contribute to the development of zeolite materials?

A13: this compound, along with sodium pyrosilicate, is used in the reinsertion of silicon into desilicated ZSM-5 zeolites []. This process allows for the creation of thermally stable zeolite materials with tailored micropore sizes, impacting their selectivity in catalysis and adsorption [].

Q14: What are the environmental implications of using this compound?

A14: While specific data is limited in the provided research, responsible practices are crucial when handling and disposing of this compound to minimize potential environmental impacts. Further research is needed to fully understand its ecotoxicological effects and degradation pathways.

Q15: What are some promising areas for future research on this compound?

A15: - Further exploration of its potential in CO2 capture technologies, particularly in optimizing its sorption kinetics and capacity.- Investigating its role in bioinspired silica formation processes, building upon insights into its stabilization mechanisms with biocompatible polymers like polyethylene glycol [].- Comprehensive studies on its toxicological and environmental impact to ensure safe and sustainable applications.- Development of novel drug delivery systems utilizing this compound to target specific tissues or organs, particularly in the context of Alzheimer's disease.

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